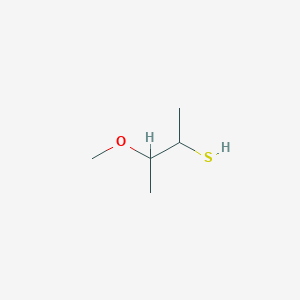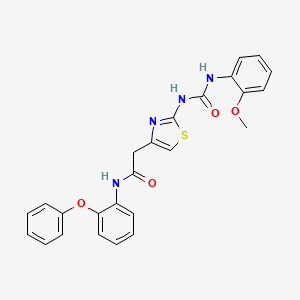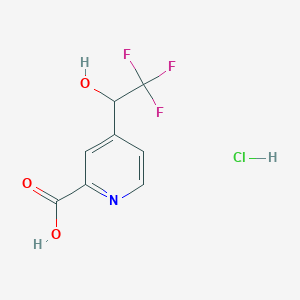
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Imaging and Serotonergic Neurotransmission
The compound, referenced as [18F]p-MPPF, has been used as a 5-HT1A antagonist in studies related to serotonergic neurotransmission using positron emission tomography (PET). This research has included the study of the chemistry, radiochemistry, and the use of [18F]p-MPPF in animal models (rats, cats, and monkeys) and human subjects using PET. It has also involved toxicity and metabolism studies (Plenevaux et al., 2000).
Potential for Treatment of Atrial Fibrillation
A compound structurally similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, known as Ranolazine, has been evaluated for its potential in treating atrial fibrillation. This research has involved reviewing evidence from pre-clinical and clinical studies to assess its antiarrhythmic activity (Hancox & Doggrell, 2010).
Synthesis and Biological Activity of Related Compounds
Studies have been conducted on the synthesis and evaluation of various compounds, including those related to this compound, for their anticonvulsant activity in animal models. This research includes the in vivo and in vitro evaluation of these compounds' pharmacological properties (Obniska et al., 2015).
Serotonin-Selective Reuptake Inhibitors (SSRIs)
There has been research into synthesizing and evaluating compounds similar to this compound as serotonin-selective reuptake inhibitors (SSRIs). These studies focus on the potential for these compounds to serve as antidepressants with an improved adverse reaction profile (Dorsey et al., 2004).
Dopamine Uptake Inhibitor Synthesis
Research on 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909), a dopamine uptake inhibitor structurally related to the compound , has been conducted. This includes developing a robust process for its preparation in significant quantities, focusing on environmental considerations and overall yield improvement (Ironside et al., 2002).
Comparison of PET Radioligands for 5-HT1A Receptors
Studies have compared different PET radioligands, including 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway), for quantifying 5-HT1A receptors in humans. This research provides insights into the effectiveness and bias of different radioligands in imaging studies (Choi et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s suggested that similar compounds act as inhibitors of ents . These inhibitors are more selective to ENT2 than to ENT1 .
Biochemical Pathways
Ents, which this compound may target, play a crucial role in nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
Similar compounds have been found to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds could be irreversible and non-competitive inhibitors .
Action Environment
The structure-activity relationship of similar compounds suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-8-4-5-9-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-7-3-2-6-17(18)22/h2-9H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEIXIFNAWQTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid](/img/structure/B2771350.png)
![prop-2-en-1-yl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B2771361.png)


![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)



